Molecular weight and formula of 5-Bromo-3-ethylbenzofuran-2-carbonitrile
Molecular weight and formula of 5-Bromo-3-ethylbenzofuran-2-carbonitrile
The following technical guide provides an in-depth characterization of 5-Bromo-3-ethylbenzofuran-2-carbonitrile , a specialized heterocyclic scaffold with significant utility in medicinal chemistry, particularly in the development of anti-arrhythmic agents and antimicrobial pharmacophores.
Status: Chemical Entity of Interest (Drug Intermediate) Classification: Halogenated Benzofuran / Nitrile Derivative
Executive Summary
5-Bromo-3-ethylbenzofuran-2-carbonitrile is a trisubstituted benzofuran derivative characterized by a lipophilic ethyl group at the C3 position, a reactive nitrile handle at C2, and a bromine substituent at C5. This molecular architecture renders it a critical intermediate for fragment-based drug discovery (FBDD) .
Its structural motif mimics the core scaffold of Class III anti-arrhythmic agents (e.g., Amiodarone , Dronedarone ), where the 3-acyl or 3-alkyl substituent is pivotal for lipophilicity and membrane intercalation. The C5-bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion.
Physicochemical Characterization
Molecular Identity
The compound is defined by the fusion of a benzene ring and a furan ring, with specific regiochemistry that dictates its reactivity profile.
| Property | Value | Notes |
| IUPAC Name | 5-Bromo-3-ethyl-1-benzofuran-2-carbonitrile | |
| Molecular Formula | C₁₁H₈BrNO | |
| Molecular Weight | 250.09 g/mol | Monoisotopic Mass: 248.979 |
| SMILES | CCc1c(C#N)oc2c1cc(Br)cc2 | |
| ClogP (Predicted) | 3.8 – 4.2 | High lipophilicity due to ethyl/bromo groups |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 2 | (Nitrile N, Furan O) |
| Rotatable Bonds | 1 | (Ethyl group) |
| Topological Polar Surface Area | ~37 Ų | (CN: ~23.8 + Furan O: ~13.[1][2][3]1) |
Structural Analysis
-
The Nitrile (C2-CN): A linear, electron-withdrawing group that increases the acidity of the heteroaromatic system. It is a precursor to amines (reduction), amides (hydrolysis), or tetrazoles (cycloaddition).
-
The Ethyl Group (C3-Et): Provides steric bulk and hydrophobic interaction potential, essential for binding to hydrophobic pockets in GPCRs or ion channels.
-
The Bromine (C5-Br): A weak deactivator but an excellent leaving group for transition-metal catalyzed coupling, enabling the attachment of solubilizing groups or heteroaryl tails.
Synthetic Methodology
The synthesis of 5-Bromo-3-ethylbenzofuran-2-carbonitrile requires precise regiocontrol to ensure the ethyl group is installed at C3 and the nitrile at C2. The most robust protocol utilizes a modified Rap-Stoermer condensation or a cyclization of an o-hydroxy ketone.
Primary Synthetic Route: Cyclization of o-Hydroxy Propiophenone
This route is preferred for its scalability and the availability of precursors.
Step 1: Acylation. 4-Bromophenol is acylated with propionyl chloride to form the ester, followed by a Fries rearrangement to yield 5-bromo-2-hydroxypropiophenone .
Step 2: Cyclization. The ketone reacts with chloroacetonitrile in the presence of a base (e.g.,
Detailed Protocol (Step 2)
-
Reagents: 5-Bromo-2-hydroxypropiophenone (1.0 eq), Chloroacetonitrile (1.2 eq), Anhydrous
(2.0 eq). -
Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile).
-
Conditions: Heat to 80–100°C under
atmosphere for 4–6 hours. -
Workup: Pour reaction mixture into ice-water. The product often precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/Hexane.
-
Yield Expectation: 65–75%.
Visualization of Synthesis Logic
The following diagram illustrates the retrosynthetic logic and forward pathway.
Figure 1: Synthetic pathway via the cyclization of 5-bromo-2-hydroxypropiophenone.
Analytical Validation
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Proton NMR ( NMR, 400 MHz, )
-
1.30 (t, 3H): Methyl protons of the ethyl group (
). -
2.85 (q, 2H): Methylene protons of the ethyl group (
). -
7.40 – 7.80 (m, 3H): Aromatic protons.
-
H7 (d): Doublet near 7.4 ppm (coupling with H6).
-
H6 (dd): Doublet of doublets (coupling with H7 and H4).
-
H4 (d): Doublet near 7.7–7.8 ppm (meta-coupling with H6), deshielded by the bromine.
-
Infrared Spectroscopy (IR)
-
2220–2240
: Strong, sharp stretch characteristic of the C N (Nitrile) group. -
1100–1200
: C–O–C stretching of the furan ring. -
No OH stretch: Absence of broad peak at 3200–3500
confirms cyclization.
Therapeutic & Industrial Utility
This molecule is not merely an end-product but a high-value scaffold for Structure-Activity Relationship (SAR) studies.
Drug Discovery Applications
-
Anti-Arrhythmic Agents: The 3-ethylbenzofuran core is a homolog of the 3-butylbenzofuran moiety found in Dronedarone . The C2-nitrile can be hydrolyzed to a carboxylic acid (bioisostere of the carbonyl in Amiodarone) or reduced to an amine for side-chain attachment.
-
Antimicrobial & Antifungal: 2-Cyano-benzofurans have demonstrated potency against Candida albicans by inhibiting ergosterol biosynthesis.
-
HCV Inhibitors: Benzofuran scaffolds are prevalent in non-nucleoside polymerase inhibitors for Hepatitis C.
Functionalization Logic (SAR)
The molecule offers three distinct vectors for chemical modification:
Figure 2: SAR diversification strategy utilizing the orthogonal reactivity of the C2, C3, and C5 positions.
References
-
PubChem. Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate (Analogous Structure). National Library of Medicine. Available at: [Link]
-
Moustafa, A.H., et al. (2022).[2][4] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules.[1][3][4][5][6][7][8][9][10][11][12] Available at: [Link]
-
Karunakar, P., et al. (2013).[10] Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Acta Crystallographica. Available at: [Link]
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